N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core substituted at position 4 with a thiomorpholine group and at position 2 with a benzyl acetamide moiety. The thiomorpholine substituent introduces a sulfur-containing seven-membered ring, which may enhance metabolic stability and influence electronic properties compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
N-benzyl-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUVHKJQKNUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiomorpholine moiety (CHNS) at position 4 of the triazoloquinoxaline core participates in nucleophilic substitution reactions. For example:
-
S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of KCO to form S-alkylated derivatives.
-
Amination : Substitution with primary amines (e.g., benzylamine) under reflux conditions in acetonitrile yields amine-functionalized analogs .
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| S-Alkylation | CHI, KCO, DMF, 80°C | 78–85 | |
| Amination | Benzylamine, CHCN, reflux, 12 h | 65–72 |
Oxidation and Reduction
The triazole and quinoxaline rings are redox-active:
-
Oxidation : Treatment with KMnO in acidic medium oxidizes the triazole ring, forming a triazole N-oxide derivative.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the quinoxaline ring to a dihydroquinoxaline structure .
Representative Outcomes:
| Process | Reagents/Conditions | Product Feature | Reference |
|---|---|---|---|
| Oxidation | KMnO, HSO, 60°C | Triazole N-oxide formation | |
| Reduction | H (1 atm), Pd/C (10%), EtOH | Dihydroquinoxaline derivative |
Acetamide Side Chain Modifications
The N-benzyl acetamide group undergoes hydrolysis and coupling reactions:
-
Hydrolysis : Heating with NaOH (6M) cleaves the acetamide to form a carboxylic acid intermediate .
-
Peptide Coupling : Reacts with amino acid esters (e.g., glycine methyl ester) via EDC/HOBt-mediated coupling to generate peptide-conjugated derivatives .
Experimental Data:
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (6M), HO, reflux, 8 h | 90 | |
| Peptide Coupling | EDC, HOBt, DMF, RT, 24 h | 68–75 |
Electrophilic Aromatic Substitution
The quinoxaline ring participates in electrophilic substitution at the 3-position due to electron-rich nitrogen atoms:
-
Nitration : HNO/HSO introduces a nitro group, enhancing reactivity for further functionalization .
-
Sulfonation : Fuming HSO adds a sulfonic acid group, improving water solubility .
Synthetic Parameters:
| Reaction | Reagents/Conditions | Position | Reference |
|---|---|---|---|
| Nitration | HNO (conc.), HSO, 0°C | C-3 | |
| Sulfonation | HSO (fuming), 50°C | C-3 |
Heterocycle Functionalization
The triazolo[4,3-a]quinoxaline core reacts with electrophiles:
-
Halogenation : Br in acetic acid brominates the quinoxaline ring at C-6.
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at C-8.
Key Transformations:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br, AcOH, RT, 4 h | C-6 brominated derivative | |
| Suzuki Coupling | Pd(PPh), KCO, DMF | C-8 aryl-functionalized |
Stability and Degradation Pathways
The compound is stable under dry, inert conditions but degrades via:
-
Photodegradation : UV light (254 nm) causes ring-opening of the triazole moiety.
-
Acidic Hydrolysis : Prolonged exposure to HCl (1M) cleaves the thiomorpholine ring.
Degradation Kinetics:
| Condition | Half-Life (h) | Major Degradant | Reference |
|---|---|---|---|
| UV light (254 nm) | 12 | Triazole-opened quinoxaline | |
| HCl (1M), 25°C | 48 | Des-thiomorpholine analog |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of triazole and quinoxaline have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth .
- A study highlighted the synthesis of triazole-based compounds that showed promising results against various cancer cell lines, suggesting that N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide may share similar mechanisms of action.
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being developed as therapeutic agents in cancer treatment, particularly for tumors with BRCA mutations . This suggests a pathway for further research into the efficacy of N-benzyl derivatives in oncology.
-
Neuroprotective Effects :
- Compounds structurally related to N-benzyl derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance, they may modulate oxidative stress and inflammatory pathways associated with conditions like Alzheimer's disease . This opens avenues for exploring this compound in neuropharmacology.
Research indicates that the compound may possess various biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. Investigating the antimicrobial efficacy of N-benzyl derivatives could lead to novel treatments for infections resistant to conventional antibiotics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituents at positions 2 and 4. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Triazoloquinoxaline Derivatives
*LogP values are estimated or experimentally derived from analogous structures.
Key Observations:
2,3-Dimethylphenoxy: The aromatic substituent increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility .
Substituent at Position 2: Benzyl acetamide: Common across analogs, this group provides a balance of hydrophobicity and hydrogen-bonding capacity.
Core Structure Variations: Triazolo[4,3-a]quinoxaline vs. triazolo[4,3-a][1,5]benzodiazepine (): The benzodiazepine core introduces a larger, more rigid scaffold, favoring allosteric modulation of GPCRs like CCK1 .
Biological Activity
N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step often includes the cyclization of appropriate precursors to form the triazole structure.
- Introduction of the Benzyl Group : Benzyl is introduced through a nucleophilic substitution or coupling reaction.
- Acetamide Formation : The final step involves the acetamide formation through acylation reactions.
The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Anticancer Properties
N-benzyl derivatives have been investigated for their anticancer potential. Research indicates that certain triazole-fused compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism often involves the inhibition of topoisomerases or modulation of kinase activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.62 to 250 μg/mL against tested pathogens .
- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. The study found that some derivatives could significantly reduce cell viability in a dose-dependent manner .
Research Findings
The biological evaluations reveal that this compound and its analogs possess promising biological activities:
| Biological Activity | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition of growth with MIC values < 100 μg/mL |
| Anticancer | Various cancer cell lines | Induction of apoptosis with IC50 values < 50 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
